molecular formula C13H29N3 B1331950 N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine CAS No. 626217-94-5

N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine

Cat. No.: B1331950
CAS No.: 626217-94-5
M. Wt: 227.39 g/mol
InChI Key: BTOVAHLUULIHBF-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine is an organic compound with the molecular formula C13H29N3 It is a diamine derivative, characterized by the presence of both piperidine and ethane-1,2-diamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine typically involves the reaction of N,N-diethyl-ethane-1,2-diamine with 1-ethyl-4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine: This compound has a similar structure but with a propane backbone instead of an ethane backbone.

    N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-butane-1,4-diamine: Another structurally related compound with a butane backbone.

Uniqueness

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine is unique due to its specific combination of piperidine and ethane-1,2-diamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N',N'-diethyl-N-(1-ethylpiperidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-4-15(5-2)12-9-14-13-7-10-16(6-3)11-8-13/h13-14H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOVAHLUULIHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191585
Record name N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626217-94-5
Record name N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626217-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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